2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,5-dimethylphenyl group at position 3, a methyl group at position 6, and a sulfanylacetamide side chain linked to a 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl moiety. The thieno[3,2-d]pyrimidine scaffold is a bicyclic heterocyclic system known for its role in kinase inhibition and anticancer activity .
Synthesis of analogous compounds involves multi-step strategies, such as alkylation of thiopyrimidines with chloroacetamides under basic conditions (e.g., sodium methylate) .
Properties
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S4/c1-5-29-21-25-24-19(32-21)23-16(27)10-30-20-22-15-9-13(4)31-17(15)18(28)26(20)14-7-11(2)6-12(3)8-14/h6-8,13H,5,9-10H2,1-4H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAGCVJNVUUQDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core and the thiadiazole ring. Key steps may include:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group:
Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the thieno[3,2-d]pyrimidine core with the thiadiazole ring to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique chemical properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Property Comparisons
Key Observations :
- Substituent Effects :
- R1 : The 3,5-dimethylphenyl group (target) enhances lipophilicity (LogP ~3.8) versus 3,5-dimethoxyphenyl (Compound 19, LogP ~4.1), which may reduce metabolic oxidation .
- R2 : The thiadiazol group (target) provides dual sulfur atoms for hydrophobic interactions, contrasting with Compound 19’s trifluoromethyl-benzothiazol group, which introduces strong electron-withdrawing effects .
Pharmacokinetic and Bioactivity Trends
- Docking Affinity: Minor substituent changes (e.g., ethylsulfanyl vs. trifluoromethyl) significantly alter binding pocket interactions. For example, replacing benzothiazol (Compound 19) with thiadiazol may reduce steric hindrance in hydrophobic enzyme pockets .
- ADME Properties : The thiadiazol group in the target compound likely improves aqueous solubility compared to bulkier aromatic substituents (e.g., dichlorophenyl-pyrazole in [5]), as evidenced by its lower LogP (3.8 vs. 5.2) .
Biological Activity
The compound 2-{[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 455.6 g/mol. The IUPAC name indicates a thienopyrimidine core structure with specific substituents that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N3O2S2 |
| Molecular Weight | 455.6 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thienopyrimidine core is known to exhibit inhibitory effects on various biological pathways. Research indicates that the compound may inhibit certain kinases involved in cell proliferation and survival pathways.
Interaction Studies
Studies have shown that the compound can bind effectively to specific enzyme active sites, leading to the inhibition of enzymatic activity. For instance, it has been noted to interact with kinases similar to other thienopyrimidine derivatives which have demonstrated anti-cancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial and antimycobacterial activities. In vitro studies have shown that derivatives of thienopyrimidines can effectively inhibit the growth of various bacterial strains including Gram-positive and Gram-negative bacteria as well as mycobacteria such as Mycobacterium tuberculosis .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of related thienopyrimidine compounds against multiple strains:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and mycobacterial strains.
- Results : The compounds showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against these strains.
Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells via the activation of caspase pathways.
Cell Line Studies
In vitro studies have demonstrated:
- Cell Lines Used : MV4-11 (acute biphenotypic leukemia), MOLM13 (acute monocytic leukemia).
- Findings : The compound exhibited effective growth inhibition at concentrations below 1 µM .
Toxicological Assessment
Toxicity studies are crucial for determining the safety profile of new compounds. The hemolytic assay indicated that the most potent derivatives were non-toxic up to a concentration of 200 µmol/L .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can computational methods reduce trial-and-error approaches?
- Methodological Answer: Use quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates. Combine this with multi-step synthesis protocols, such as tandem Knoevenagel-Michael reactions, to assemble the thieno[3,2-d]pyrimidinone core. Computational reaction path searches can predict regioselectivity and side products, narrowing experimental conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this sulfur-rich heterocycle?
- Methodological Answer: Prioritize - and -NMR to confirm substitution patterns on the thienopyrimidine and thiadiazole rings. Use HSQC and HMBC to assign quaternary carbons and sulfur-linked moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR identifies carbonyl (C=O) and sulfanyl (C-S) functional groups .
Q. What strategies improve solubility and formulation for in vitro bioactivity assays?
- Methodological Answer: Employ co-solvency (e.g., DMSO/PBS mixtures) or micronization via spray drying. Test stability in buffers at physiological pH (6.8–7.4) using HPLC-UV to monitor degradation. Use molecular dynamics simulations to predict solvent interactions with hydrophobic regions of the compound .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation or sulfanyl-group incorporation be addressed?
- Methodological Answer: Optimize reaction conditions (e.g., base strength, solvent polarity) to favor attack at the less hindered sulfur atom. For example, alkylation of thienopyrimidinone derivatives proceeds regioselectively at the sulfur atom when using bulky bases like NaOtBu, as shown in XRD-validated analogs .
Q. What computational tools predict metabolic stability and potential toxicity of this compound?
- Methodological Answer: Apply in silico ADMET tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 interactions and hepatotoxicity. Molecular docking against human serum albumin predicts plasma protein binding, while QSAR models estimate metabolic half-life .
Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer: Conduct pharmacokinetic studies (e.g., bioavailability, tissue distribution) to identify discrepancies. Use LC-MS/MS to measure compound concentrations in plasma and target tissues. Cross-validate in vitro IC values with in vivo efficacy using dose-response curves in disease models .
Q. What strategies enable efficient scale-up from lab-scale synthesis to pilot production?
- Methodological Answer: Implement flow chemistry for exothermic steps (e.g., thiadiazole ring formation) to improve heat dissipation. Use process analytical technology (PAT) like inline FTIR to monitor reaction progression. Optimize crystallization conditions via anti-solvent addition to enhance yield and purity .
Q. How can the compound’s mechanism of action be elucidated using structural analogs?
Q. What experimental designs validate the compound’s stability under oxidative or photolytic conditions?
Q. How can machine learning enhance SAR (structure-activity relationship) studies for this compound?
- Methodological Answer:
Train neural networks on datasets of thienopyrimidine derivatives with associated bioactivity data. Use feature importance analysis to prioritize structural modifications (e.g., substituent electronegativity, steric bulk). Validate predictions with synthesis and testing of top-ranked candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
